3-Methylpentane-2-sulfonamide

Übersicht

Beschreibung

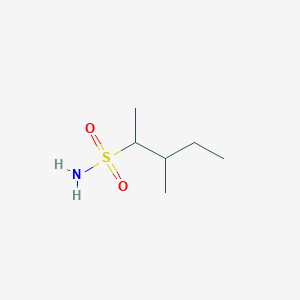

“3-Methylpentane-2-sulfonamide” is a chemical compound that is likely to be a derivative of 3-Methylpentane, which is a branched alkane with the molecular formula C6H14 . The sulfonamide functional group (-SO2NH2) is a common feature in several groups of drugs, exhibiting a range of pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamides generally involves the reaction of amines with sulfonyl chlorides . A specific method for synthesizing a novel sulfonamide compound from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors has been reported .

Molecular Structure Analysis

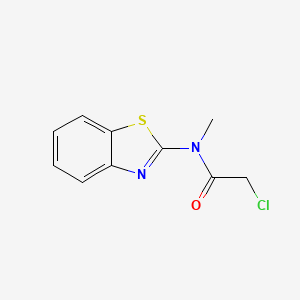

The molecular structure of “3-Methylpentane-2-sulfonamide” would be expected to incorporate the structural features of 3-Methylpentane along with a sulfonamide functional group. The parent structure, 3-Methylpentane, is a branched alkane composed of a methyl group bonded to the third carbon atom in a pentane chain .

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Sulfonamides are often monitored in the environment due to their potential to cause disturbances in food chains and local ecosystems. They can contribute to the development of resistance genes, leading to problems with treatment of multidrug-resistant bacterial infections .

Synthesis of Alternative Sulfur(VI) Compounds

Sulfonamides can be used as building blocks for synthesizing alternative sulfur(VI) compounds. They have also been utilized as alkyl transfer reagents to acids, alcohols, and phenols due to the lability of sulfonimidates under acidic conditions .

Inhibitory Effects on Enzymes

Some sulfonamides have been evaluated for their inhibitory effects on human carbonic anhydrase II (hCA-II), which is an enzyme involved in various physiological processes. Different sulfonamides have shown varying levels of inhibitory effects .

Computational Chemistry Studies

Sulfonamides have been subjects in computational chemistry studies to investigate their structure and spectroscopic parameters. These studies can provide insights into the interactions and affinities of sulfonamides with different ions and molecules .

Wirkmechanismus

Target of Action

3-Methylpentane-2-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as dihydropteroate synthetase . These enzymes play a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

3-Methylpentane-2-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 3-Methylpentane-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 3-Methylpentane-2-sulfonamide disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the bacteria from producing the necessary nucleotides for DNA replication, thereby inhibiting bacterial growth .

Pharmacokinetics

They are known to be involved in various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .

Result of Action

The primary result of 3-Methylpentane-2-sulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts DNA replication in bacteria, thereby inhibiting their growth .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methylpentane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-5(2)6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAFKWZTMKJDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1527865.png)

![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)

![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)

![9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1527875.png)

![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)